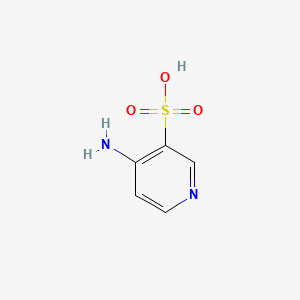

4-氨基吡啶-3-磺酸

描述

4-Aminopyridine-3-sulfonic acid is a compound that is structurally related to various pyridine derivatives that have been studied for their potential applications in supramolecular chemistry and catalysis. The related compounds, such as those described in the provided papers, exhibit interesting properties due to their ability to form hydrogen bonds and engage in other intermolecular interactions. These interactions are crucial for the assembly of complex molecular architectures and for the catalytic activity in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 4-aminopyridine-3-sulfonic acid often involves the reaction of pyridine derivatives with sulfonic acids or their derivatives. For instance, the synthesis of a complex involving 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid was achieved by heating the reactants in water, followed by slow cooling to obtain colorless crystals . Similarly, 4,4′-bipyridinium sulfonic acid chloride was synthesized and characterized, indicating the versatility of pyridine derivatives in forming solid acids .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyridine rings, which can interact with other molecules through hydrogen bonding. For example, the crystal structure of a related compound showed that the carboxylate groups of the acid were protonated, and hydrogen bonding played a significant role in the structure, forming a one-dimensional network structure . In another case, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate revealed that the molecules pack in layers with extensive hydrogen bonding networks .

Chemical Reactions Analysis

Compounds similar to 4-aminopyridine-3-sulfonic acid have been used as catalysts in various chemical reactions. For instance, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate was used as a solid acid catalyst for the synthesis of xanthene derivatives under ultrasonic irradiation . Another example is the use of sulfonated poly(4-vinylpyridine) heteropolyacid salts as a catalyst for the Mannich reaction, which is a method for synthesizing β-amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonic acid groups imparts acidity and the ability to form strong hydrogen bonds, which can lead to the formation of layered structures or networks in the solid state. The compounds exhibit good thermal stability and can be characterized using various analytical techniques such as FT-IR, XRD, SEM, EDX, TGA, NMR, and mass spectrometry . The catalytic properties of these compounds are also noteworthy, as they can be recovered and reused multiple times without significant loss of activity .

科学研究应用

络合和催化

- 合成和与金属离子的络合:4-氨基吡啶-3-磺酸及其衍生物,如对甲苯磺酰化的4-氨基吡啶,用于与镍(II)和铁(II)等金属离子形成络合物。由于其增强的生物学和催化性能,这些络合物在制药和化工行业中具有潜在应用(Orie, Duru, & Ngochindo, 2021)。

分子合成和结构

- 超分子的形成:吡啶衍生物,包括类似于4-氨基吡啶-3-磺酸的化合物,已被用于与聚(4-乙烯吡啶)形成络合物。这些络合物表现出独特的结构特性,形成液晶层状相和六角柱状相,对材料科学和超分子化学具有重要意义(Zhu et al., 2006)。

增强溶解性和光学性能

- 改善溶解性和光学行为:研究表明,类似于4-氨基吡啶-3-磺酸的磺酸衍生物与其他分子的络合可以显著增强它们的溶解性和光学性能。这对于药物配方和材料科学应用至关重要(Ahmad, Ganie, & Dar, 2020)。

分析方法

- HPLC方法开发:已经研究了4-氨基吡啶-3-磺酸及其相关化合物在生物样品中使用高效液相色谱(HPLC)进行检测和定量的方法,有助于毒理学和药理学研究(Casteel & Thomas, 1990)。

催化应用

- 固体酸催化剂:4-氨基吡啶-3-磺酸的衍生物已被用于制备高效的固体酸催化剂,用于化学反应,如氨基的N-Boc保护。这些催化剂在产率、反应时间和可重复使用性方面具有优势(Shirini, Khaligh, & Jolodar, 2013)。

聚合物配体的形成

- 协同和氢键超分子的合成:对吡啶磺酸盐的研究,与4-氨基吡啶-3-磺酸密切相关,已经导致新型协同和氢键超分子的发展。这些发现对于开发具有专门性能的新材料具有重要意义(Lobana等,2004年)。

绿色化学应用

- 可重复使用的绿色固体催化剂:4-氨基吡啶的磺酸衍生物被用作各种有机反应的绿色固体催化剂,强调化学合成中的可持续性(Li, Zong, Wang, & Niu, 2014)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

IUPAC Name |

4-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMYEVOVADPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376576 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-aminopyridine-3-sulfonic Acid | |

CAS RN |

29452-57-1 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)